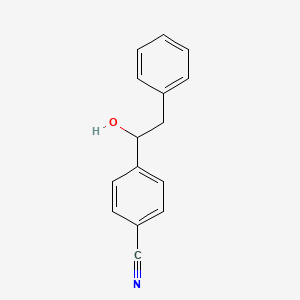

![molecular formula C14H20O6 B12547619 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate CAS No. 142700-75-2](/img/structure/B12547619.png)

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

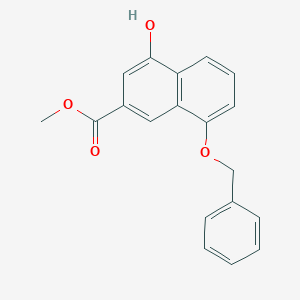

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H18O6. It is a derivative of 4-hydroxybenzoic acid, commonly known as paraben, which is widely used in the cosmetic and pharmaceutical industries as a preservative. The compound is characterized by the presence of a 4-hydroxybenzoate group and a triethylene glycol monomethyl ether moiety, making it a versatile chemical with various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Esterification: The compound can be synthesized through esterification reactions.

Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol under acidic or basic conditions.

Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form corresponding quinones.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.

Oxidation: Quinones derived from the 4-hydroxybenzoate moiety.

Aplicaciones Científicas De Investigación

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a drug delivery agent due to its solubility and stability.

Industry: Utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties.

Mecanismo De Acción

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is primarily related to its ability to inhibit microbial growth. The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death. The triethylene glycol monomethyl ether moiety enhances its solubility and facilitates its interaction with microbial cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative.

Ethylparaben: Similar to methylparaben but with an ethyl group instead of a methyl group.

Propylparaben: Contains a propyl group, used in similar applications as a preservative.

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is unique due to the presence of the triethylene glycol monomethyl ether moiety, which enhances its solubility and stability compared to other parabens. This makes it particularly useful in formulations where higher solubility is required.

Propiedades

Número CAS |

142700-75-2 |

|---|---|

Fórmula molecular |

C14H20O6 |

Peso molecular |

284.30 g/mol |

Nombre IUPAC |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate |

InChI |

InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-14(16)12-2-4-13(15)5-3-12/h2-5,15H,6-11H2,1H3 |

Clave InChI |

BNZPJAAPYDPZFM-UHFFFAOYSA-N |

SMILES canónico |

COCCOCCOCCOC(=O)C1=CC=C(C=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)

![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)

![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)

![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)

![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)